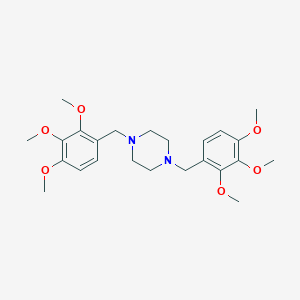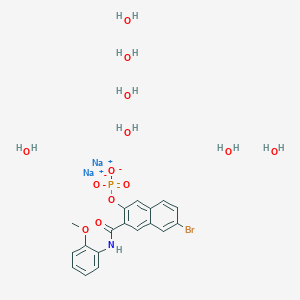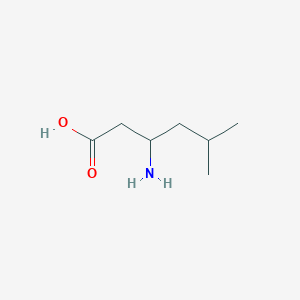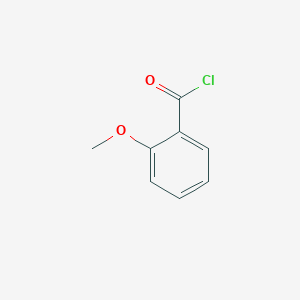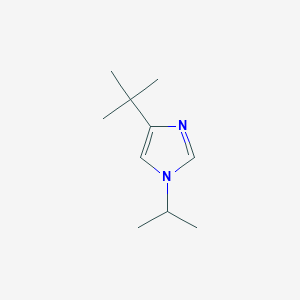
1-Isopropyl-4-tert-butyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-tert-butyl-1H-imidazole, also known as IBU or 4-tert-butyl-1-isopropylimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBU is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a colorless liquid with a boiling point of 220-222°C and a molecular weight of 185.3 g/mol. IBU has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism Of Action
The mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole is not fully understood. However, it is believed that 1-Isopropyl-4-tert-butyl-1H-imidazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical And Physiological Effects
1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have anti-diabetic and anti-obesity effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Isopropyl-4-tert-butyl-1H-imidazole in lab experiments is its high stability and low toxicity. 1-Isopropyl-4-tert-butyl-1H-imidazole is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 1-Isopropyl-4-tert-butyl-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-Isopropyl-4-tert-butyl-1H-imidazole. One potential direction is the development of new synthetic methods for 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives. Another direction is the investigation of the potential applications of 1-Isopropyl-4-tert-butyl-1H-imidazole in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the study of the mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-Isopropyl-4-tert-butyl-1H-imidazole can be achieved through a three-step process. The first step involves the condensation of 4-tert-butyl-1,2-diamine with isopropyl bromide to form 1-isopropyl-4-tert-butyl-1,2-diamine. The second step involves the oxidation of the diamine with sodium hypochlorite to form 1-isopropyl-4-tert-butyl-1H-imidazole. Finally, the product is purified through distillation to obtain the final product.
Scientific Research Applications
1-Isopropyl-4-tert-butyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Isopropyl-4-tert-butyl-1H-imidazole is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and isocyanates. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been studied for its use in the synthesis of new materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
properties
CAS RN |
154385-51-0 |
|---|---|
Product Name |
1-Isopropyl-4-tert-butyl-1H-imidazole |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
synonyms |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




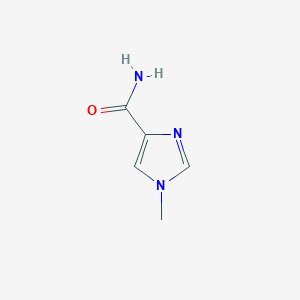
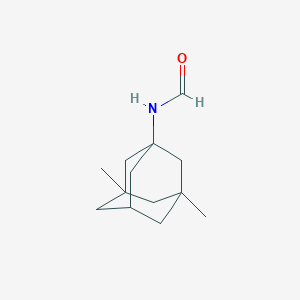
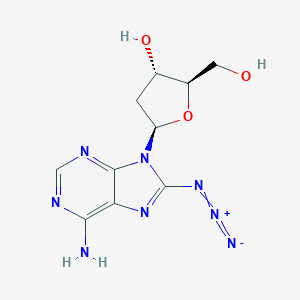
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
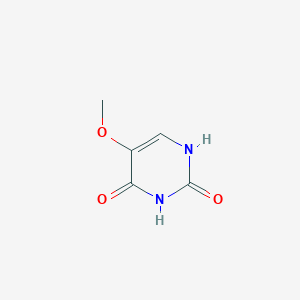
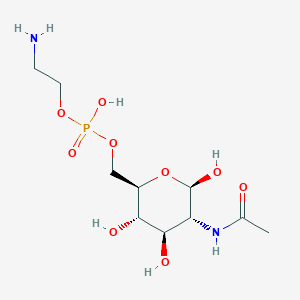
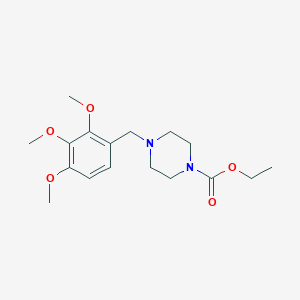
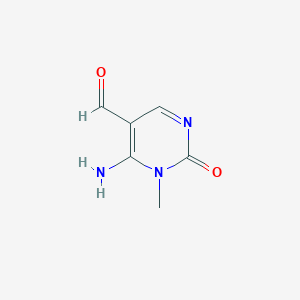
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
